molecular formula C25H30N6O4 B12401776 Lck Inhibitor III

Lck Inhibitor III

Cat. No.: B12401776
M. Wt: 478.5 g/mol
InChI Key: ZCZUQIMFQZQEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lck Inhibitor III is a compound specifically designed to inhibit the activity of lymphocyte-specific protein tyrosine kinase (LCK). LCK is a member of the Src family of tyrosine kinases and plays a crucial role in the activation and signaling of T-cells. By inhibiting LCK, this compound can modulate immune responses, making it a valuable tool in both research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lck Inhibitor III involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Lck Inhibitor III can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs of this compound.

Scientific Research Applications

Lck Inhibitor III has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of LCK in various chemical pathways and reactions.

    Biology: Employed in research to understand the signaling mechanisms of T-cells and other immune cells.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as leukemia, autoimmune disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting LCK and related pathways.

Mechanism of Action

Lck Inhibitor III exerts its effects by binding to the active site of LCK, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that rely on LCK, leading to altered immune responses. The molecular targets and pathways involved include the T-cell receptor (TCR) signaling cascade, which is crucial for T-cell activation and function.

Comparison with Similar Compounds

Lck Inhibitor III can be compared with other similar compounds, such as:

    Dasatinib: Another LCK inhibitor used in the treatment of leukemia.

    Ponatinib: A multi-kinase inhibitor with activity against LCK.

    Imatinib: Primarily a BCR-ABL inhibitor but also has some activity against LCK.

This compound is unique in its specific design and high affinity for LCK, making it a valuable tool for targeted research and therapeutic applications.

Properties

Molecular Formula

C25H30N6O4

Molecular Weight

478.5 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-amine;hydrate

InChI

InChI=1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2

InChI Key

ZCZUQIMFQZQEHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5.O

Origin of Product

United States

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